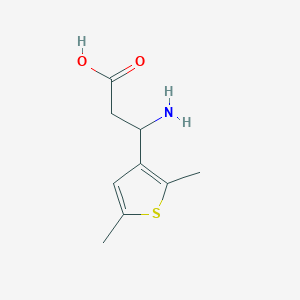
Tert-butyl 1-aminoazepane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-aminoazepane-3-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 1-aminoazepane-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of (3S)-azepan-3-amine with N-(tert-butoxycarbonyloxy)succinimide (Boc-OSu) in anhydrous dichloromethane (CH2Cl2) at low temperatures . The reaction is typically carried out at -78°C to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 1-aminoazepane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the azepane ring.
Reduction: Amine derivatives with varying degrees of saturation.
Substitution: Substituted azepane derivatives with different functional groups.
Applications De Recherche Scientifique
Tert-butyl 1-aminoazepane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of tert-butyl 1-aminoazepane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl 4-aminoazepane-1-carboxylate
Uniqueness
Tert-butyl 1-aminoazepane-3-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties. Compared to similar compounds with smaller or larger ring sizes, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl 1-aminoazepane-3-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9-6-4-5-7-13(12)8-9/h9H,4-8,12H2,1-3H3 |
Clé InChI |
GQZJTMNVWICGDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCCCN(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12446242.png)
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)
![4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12446254.png)
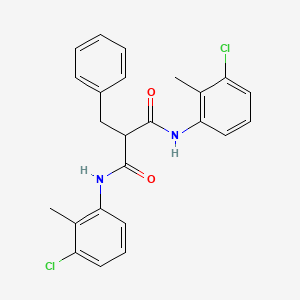
![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)
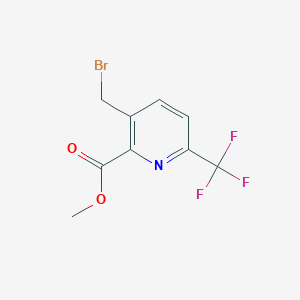
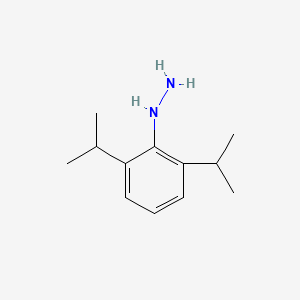

![benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B12446278.png)
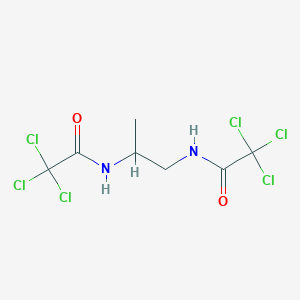

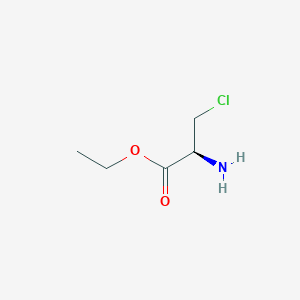
![(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)
